molecular formula C8H8N2O B568104 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile CAS No. 111455-91-5

1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile

Cat. No.: B568104
CAS No.: 111455-91-5
M. Wt: 148.165
InChI Key: ANIFTNGNNULZFG-UHFFFAOYSA-N
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Description

1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an ethyl group, a formyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalyst such as iron (III) chloride . This reaction proceeds through a series of steps including cyclization and dehydration to yield the desired pyrrole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-Ethyl-2-formyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-Ethyl-2-formyl-1H-pyrrole-3-amine.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with various molecular targets. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Ethyl-2-formyl-1H-pyrrole-3-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.

    1-Ethyl-2-formyl-1H-pyrrole-3-amine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness: 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both a formyl and a nitrile group on the pyrrole ring, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

1-ethyl-2-formylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-10-4-3-7(5-9)8(10)6-11/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIFTNGNNULZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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